

A Comparative Guide to the Efficacy of VHL vs. CRBN-Based STING PROTACs

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Compound of Interest

Compound Name: PROTAC STING Degradator-2

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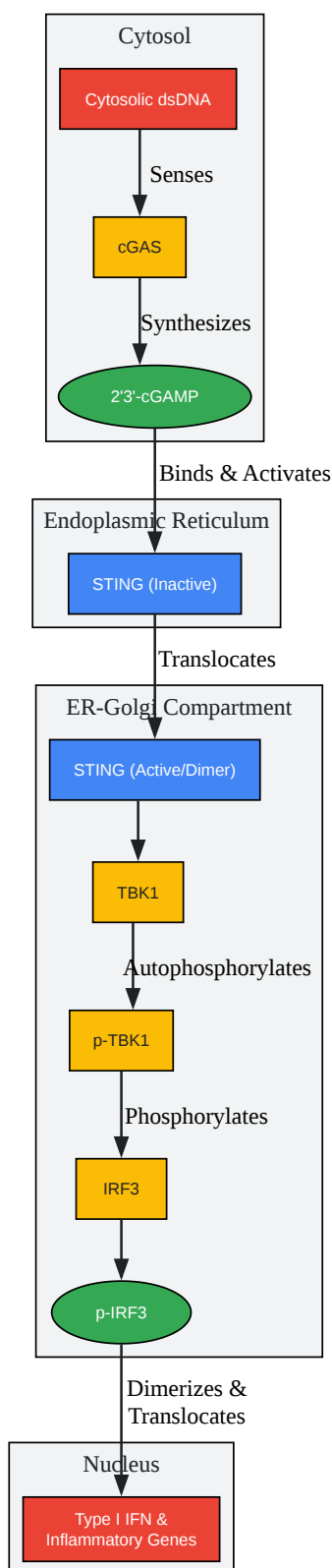
The targeted degradation of the Stimulator of Interferon Genes (STING) protein using Proteolysis Targeting Chimeras (PROTACs) is an emerging and potent therapeutic strategy for modulating the innate immune response. Overactivation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a prime target for intervention. PROTACs offer a novel approach by inducing the degradation of the STING protein rather than merely inhibiting its function.

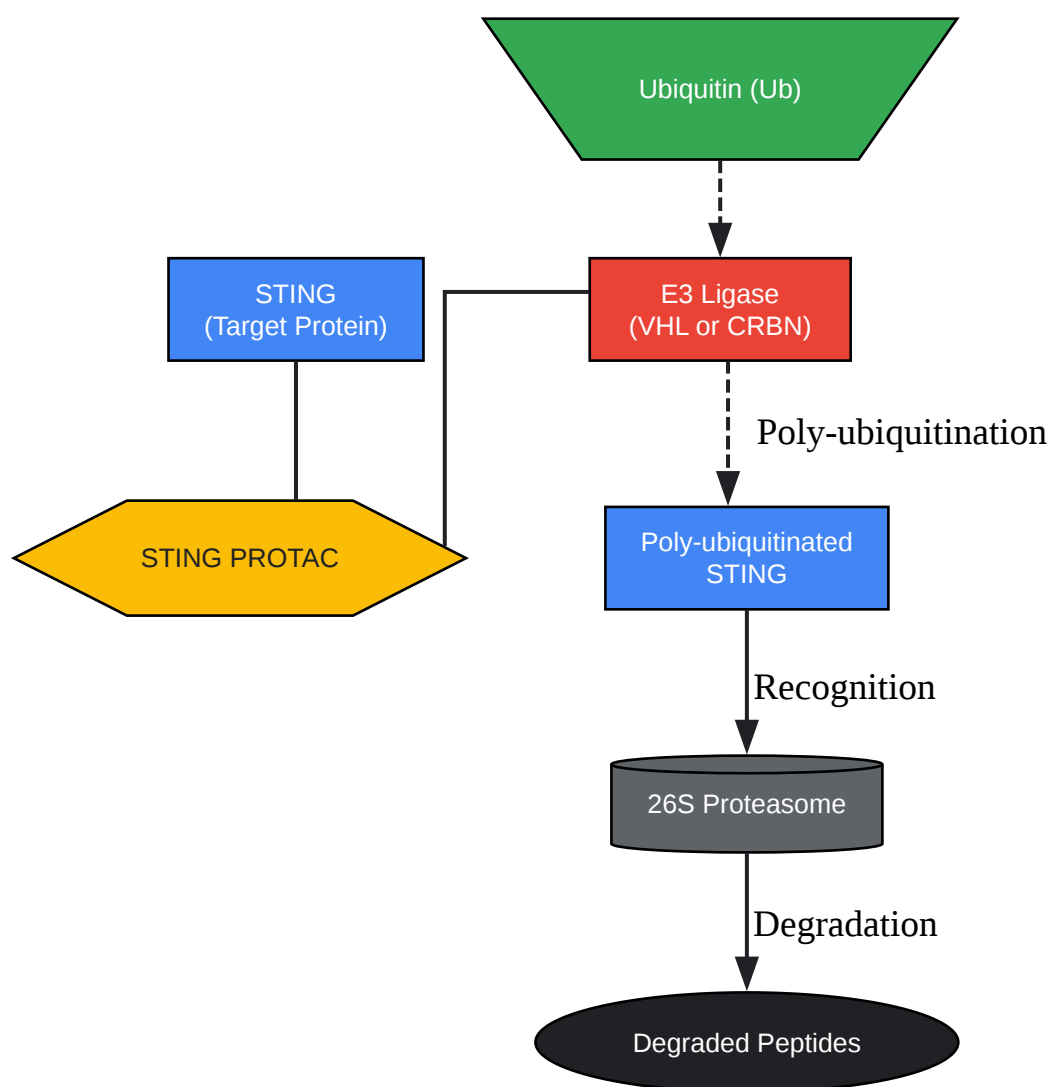
This guide provides a comparative analysis of STING PROTACs that recruit two of the most widely used E3 ubiquitin ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN). We present a compilation of experimental data on their degradation efficacy, detail the key experimental protocols for their evaluation, and visualize the core biological pathways and workflows.

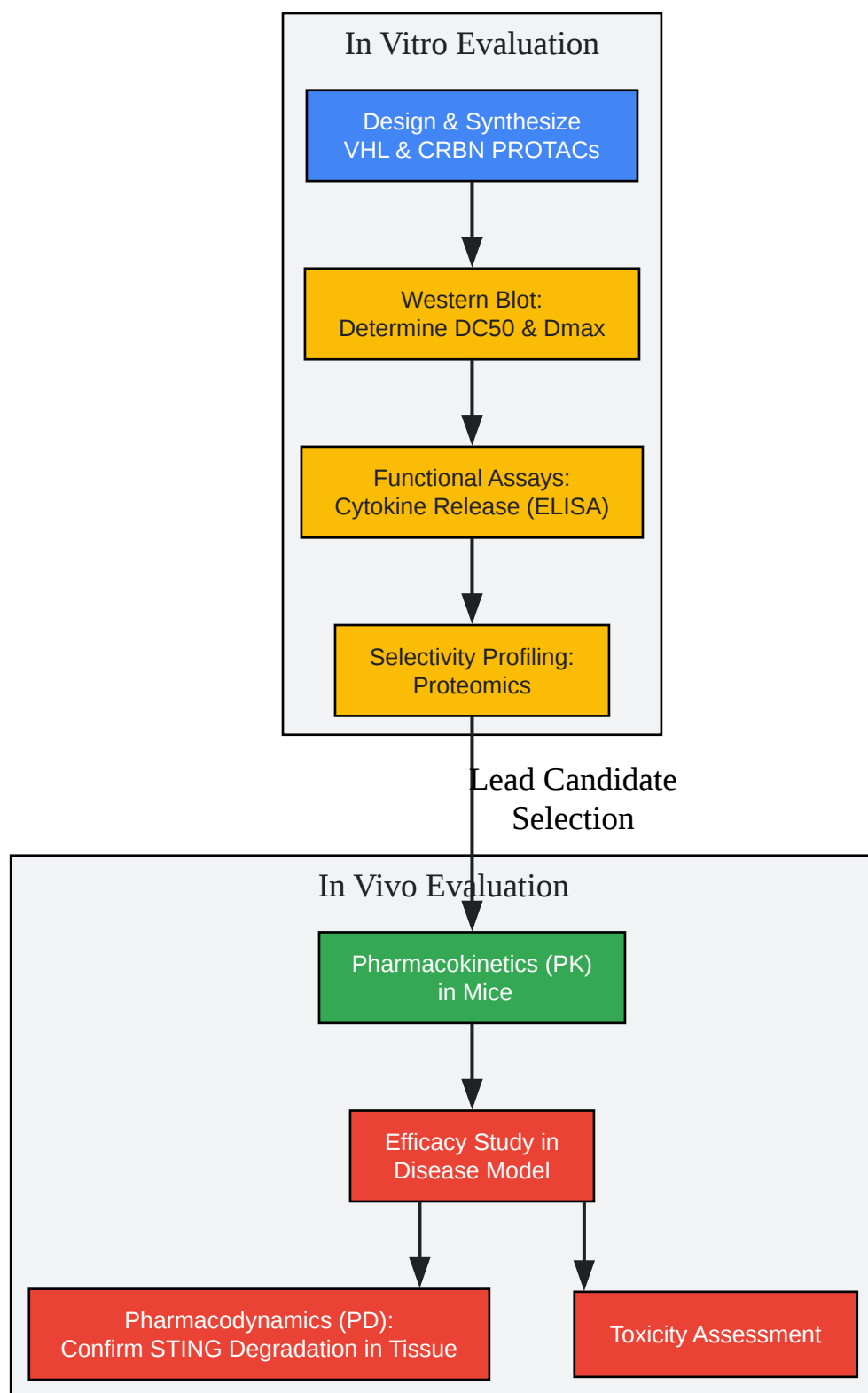
The STING Signaling Pathway and PROTAC Mechanism of Action

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral or bacterial infection and cellular damage. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons and other inflammatory cytokines.

PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins. They consist of two ligands connected by a linker: one binds to the target protein (in this case, STING), and the other recruits an E3 ubiquitin ligase (like VHL or CRBN). This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.







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